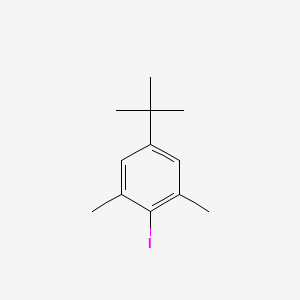

5-Tert-butyl-2-iodo-1,3-dimethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-2-iodo-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17I/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKWYPTZVFBKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372348 | |

| Record name | 5-tert-Butyl-2-iodo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5122-20-3 | |

| Record name | 5-tert-Butyl-2-iodo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-tert-butyl-2-iodo-1,3-dimethylbenzene chemical properties

An In-depth Technical Guide to 5-tert-butyl-2-iodo-1,3-dimethylbenzene

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₁₂H₁₇I.[1][2][3] Its structure features a benzene ring with two methyl groups, a tert-butyl group, and an iodine atom. This substitution pattern makes it a valuable intermediate in organic synthesis.[1]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇I | [1][2][3][4] |

| Molecular Weight | 288.17 g/mol | [1][2][3][4] |

| Melting Point | 53.0-63.0 °C | [1][5][6] |

| Boiling Point (Predicted) | 272.7 ± 19.0 °C | [6] |

| Density (Predicted) | 1.367 ± 0.06 g/cm³ | [6] |

| Appearance | White to pale yellow crystals or powder | [4][5] |

| Purity | ≥96.0% (by GC) | [5] |

| CAS Number | 5122-20-3 | [2][3][7] |

| Synonyms | 5-tert-Butyl-2-iodo-m-xylene, 4-tert-Butyl-2,6-dimethyliodobenzene | [3][4][6] |

Reactivity and Synthetic Applications

The chemical behavior of this compound is primarily dictated by the presence of the bulky tert-butyl group and the reactive iodine atom.[1] The iodine atom is a good leaving group, making the compound susceptible to various nucleophilic substitution reactions.[1] The steric hindrance provided by the adjacent methyl and tert-butyl groups can influence the regioselectivity of these reactions.

The compound can also participate in radical reactions, particularly through thermolysis, leading to the formation of radical intermediates that can engage in further chemical transformations.[1] Due to the low electrophilicity of molecular iodine, the synthesis of this compound typically requires an oxidizing agent to generate a more reactive iodine species for electrophilic aromatic substitution.[1]

Caption: General reaction pathways for this compound.

Experimental Protocols

Synthesis via Electrophilic Iodination

A common method for the synthesis of this compound is the direct iodination of 1-tert-butyl-3,5-dimethylbenzene.[1] This reaction is an example of electrophilic aromatic substitution.

Materials:

-

1-tert-butyl-3,5-dimethylbenzene

-

Iodine (I₂)

-

Oxidizing agent (e.g., periodic acid, nitric acid)

-

Solvent (e.g., acetic acid, dichloromethane)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Dissolve 1-tert-butyl-3,5-dimethylbenzene in the chosen solvent in a round-bottom flask.

-

Add iodine and the oxidizing agent to the solution.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and quench with a solution of sodium thiosulfate to remove excess iodine.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Caption: A typical workflow for the synthesis of this compound.

Safety and Handling

Based on available safety data for similar iodo-aromatic compounds, this compound should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation.[6][8] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. The compound is light-sensitive and should be stored accordingly.[6]

Conclusion

This compound is a key synthetic intermediate with well-defined chemical and physical properties. Its reactivity, primarily centered around the iodine substituent, allows for its use in a variety of organic transformations. The provided synthesis protocol outlines a standard method for its preparation, enabling its accessibility for research and development purposes. Proper safety precautions are essential when handling this compound.

References

- 1. Buy this compound | 5122-20-3 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound, 97% | CymitQuimica [cymitquimica.com]

- 5. B25195.06 [thermofisher.com]

- 6. 5-(TERT-BUTYL)-2-IODO-1,3-DIMETHYLBENZENE | 5122-20-3 [amp.chemicalbook.com]

- 7. This compound | CAS#:5122-20-3 | Chemsrc [chemsrc.com]

- 8. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-tert-butyl-2-iodo-1,3-dimethylbenzene (CAS 5122-20-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-tert-butyl-2-iodo-1,3-dimethylbenzene, a sterically hindered aromatic iodide with significant potential as a building block in organic synthesis. Due to its unique substitution pattern, this compound is a valuable precursor for creating complex molecular architectures relevant to pharmaceutical and materials science research.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₂H₁₇I.[1][2] Its structure features a benzene ring substituted with a bulky tert-butyl group, two methyl groups, and an iodine atom, making it an interesting substrate for studying steric effects in chemical reactions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5122-20-3 | [2] |

| Molecular Formula | C₁₂H₁₇I | [2] |

| Molecular Weight | 288.17 g/mol | [2] |

| Appearance | White to pale yellow solid (crystals or powder) | [4][5] |

| Melting Point | 53.0 - 63.0 °C | [5] |

| Purity | ≥96.0% (by GC) | [5] |

| Boiling Point (Predicted) | 272.7 ± 19.0 °C at 760 mmHg | [6] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [6] |

Synthesis

The primary route to this compound is through the electrophilic iodination of its precursor, 1-tert-butyl-3,5-dimethylbenzene.[3] This reaction requires an iodine source and an oxidizing agent to generate a potent electrophilic iodine species.

General Experimental Protocol: Electrophilic Iodination

Materials:

-

1-tert-butyl-3,5-dimethylbenzene

-

Iodine (I₂)

-

Oxidizing agent (e.g., nitric acid, hydrogen peroxide, or silver sulfate)[2][3]

-

Solvent (e.g., glacial acetic acid, hexane, or ethanol)[2]

-

Sodium metabisulfite solution (for quenching)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 1-tert-butyl-3,5-dimethylbenzene in the chosen solvent.

-

Add iodine to the solution.

-

Carefully add the oxidizing agent portion-wise while stirring. The reaction may be exothermic and require cooling.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium metabisulfite to reduce excess iodine.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Synthesis

The presence of an iodo-substituent makes this compound a versatile intermediate for introducing further complexity through various cross-coupling reactions. The bulky tert-butyl group can influence the reactivity and selectivity of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids or their derivatives. Due to steric hindrance around the iodine atom, specialized conditions are often required for successful coupling.

General Protocol for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Iodides:

Note: This is a generalized protocol and requires optimization for specific substrates.

Materials:

-

This compound

-

Aryl boronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)[1]

-

Bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)[1][7]

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, combine this compound, the aryl boronic acid, the base, the palladium catalyst, and the phosphine ligand.[1]

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture with stirring to the optimal temperature (typically 80-110 °C).[1]

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

Caption: Suzuki-Miyaura coupling of the target compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynes.

General Protocol for Sonogashira Coupling of Aryl Iodides:

Note: This is a generalized protocol and requires optimization.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)[8]

-

Copper(I) iodide (CuI)[8]

-

Amine base (e.g., triethylamine, diisopropylamine)[8]

-

Anhydrous solvent (e.g., THF, DMF)[8]

Procedure:

-

Set up a reaction flask under an inert atmosphere.

-

Add the palladium catalyst and copper(I) iodide.

-

Add the anhydrous solvent, amine base, and terminal alkyne.[8]

-

Add this compound.

-

Stir the reaction at room temperature or with heating, monitoring by TLC or GC-MS.[8]

-

After completion, work up the reaction by diluting with an organic solvent and washing with aqueous ammonium chloride solution and brine.

-

Dry the organic layer and concentrate.

-

Purify the product by column chromatography.

Caption: Sonogashira coupling of the target compound.

Spectroscopic Data

No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in publicly available databases. The following are predicted spectral characteristics based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale / Analogous Data |

| ¹H NMR | Aromatic protons: Two singlets in the aromatic region (δ 7.0-7.5 ppm). Methyl protons: A singlet integrating to 6H in the alkyl region (δ 2.0-2.5 ppm). tert-Butyl protons: A singlet integrating to 9H in the upfield alkyl region (δ 1.2-1.5 ppm). | The two aromatic protons are in different environments. The two methyl groups are equivalent, as are the nine protons of the tert-butyl group. Chemical shifts are estimated based on substituted benzenes.[9][10] |

| ¹³C NMR | Aromatic carbons: Six distinct signals in the aromatic region (δ 120-155 ppm), with the carbon bearing the iodine showing a lower chemical shift. Methyl carbons: One signal in the alkyl region (δ ~20 ppm). tert-Butyl carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons. | The molecule has a plane of symmetry, leading to fewer than 12 signals. Chemical shifts are estimated based on substituted xylenes and tert-butylbenzenes.[11][12] |

| IR Spectroscopy | C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹. C-H stretching (aliphatic): Strong peaks around 2850-2960 cm⁻¹. C=C stretching (aromatic): Peaks around 1450-1600 cm⁻¹. C-I stretching: A peak in the fingerprint region, typically below 600 cm⁻¹. | These are characteristic absorption bands for the functional groups present in the molecule.[13] |

| Mass Spectrometry (EI) | Molecular ion (M⁺): A peak at m/z 288. Major fragments: Loss of a methyl group (M-15) at m/z 273, loss of a tert-butyl group (M-57) at m/z 231, and a peak for the iodine cation at m/z 127. | Fragmentation patterns are predicted based on the stability of the resulting carbocations.[14] |

Applications in Drug Development

While this compound is not an active pharmaceutical ingredient itself, it serves as a valuable intermediate in the synthesis of more complex molecules that may have biological activity.[3] Its sterically hindered nature allows for the creation of unique three-dimensional structures, which can be crucial for binding to biological targets. The ability to functionalize the iodo-position through cross-coupling reactions opens up a wide range of possibilities for generating libraries of novel compounds for drug discovery screening.

Safety Information

As with any chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 5122-20-3 [smolecule.com]

- 4. This compound, 97% | CymitQuimica [cymitquimica.com]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | CAS#:5122-20-3 | Chemsrc [chemsrc.com]

- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1-tert-Butyl-3,5-dimethylbenzene(98-19-1) 1H NMR spectrum [chemicalbook.com]

- 11. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of m-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 1-tert-Butyl-3,5-dimethylbenzene(98-19-1) 13C NMR [m.chemicalbook.com]

- 13. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Benzene, 2-iodo-1,3-dimethyl- [webbook.nist.gov]

In-Depth Technical Guide: 5-tert-Butyl-2-iodo-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butyl-2-iodo-1,3-dimethylbenzene is a substituted aromatic hydrocarbon containing a bulky tert-butyl group, two methyl groups, and an iodine atom attached to the benzene ring. This compound is of interest to researchers in organic synthesis and medicinal chemistry due to its potential as a chemical intermediate. The presence of the iodine atom allows for a variety of subsequent chemical transformations, such as cross-coupling reactions, to introduce new functional groups. The sterically hindered nature of the molecule, imparted by the tert-butyl and methyl groups, can influence its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of the molecular structure, properties, and a detailed experimental protocol for the synthesis of this compound.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a benzene ring with the following substituents: a tert-butyl group at position 5, an iodine atom at position 2, and methyl groups at positions 1 and 3.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-tert-Butyl-2,6-dimethyliodobenzene, 5-tert-Butyl-2-iodo-m-xylene |

| CAS Number | 5122-20-3[1][2] |

| Molecular Formula | C₁₂H₁₇I[1] |

| Molecular Weight | 288.17 g/mol [1] |

| SMILES | CC1=CC(=CC(=C1I)C)C(C)(C)C |

| InChI Key | SCKWYPTZVFBKKW-UHFFFAOYSA-N |

Physical Properties

The known physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 54-57 °C | [4] |

| Boiling Point | 272.7 ± 19.0 °C (Predicted) | [4] |

| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Information not available |

Spectroscopic Data (Predicted)

Disclaimer: The following NMR data is predicted using computational models and has not been experimentally verified.

Predicted ¹H and ¹³C NMR data can be valuable for the structural elucidation and characterization of this compound.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1 | s | 2H | Ar-H |

| ~2.4 | s | 6H | Ar-CH₃ |

| ~1.3 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~150 | Ar-C (quaternary, attached to tert-butyl) |

| ~140 | Ar-C (quaternary, attached to methyl) |

| ~128 | Ar-CH |

| ~100 | Ar-C (quaternary, attached to iodine) |

| ~35 | -C(CH₃)₃ (quaternary) |

| ~31 | -C(CH₃)₃ (methyl) |

| ~24 | Ar-CH₃ |

Chemical Properties and Reactivity

This compound is an aryl iodide, and its reactivity is primarily dictated by the carbon-iodine bond.

-

Nucleophilic Aromatic Substitution: The iodine atom can be displaced by strong nucleophiles, although this reaction is generally less facile for aryl halides compared to alkyl halides and often requires harsh reaction conditions or a catalyst.

-

Cross-Coupling Reactions: The C-I bond is highly amenable to participating in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

-

Grignard Reagent Formation: The compound can react with magnesium to form the corresponding Grignard reagent, which is a potent nucleophile and can be used to react with a wide range of electrophiles.

Experimental Protocols

Synthesis of this compound

This protocol describes the iodination of 5-tert-butyl-1,3-dimethylbenzene using iodine and a strong oxidizing agent in a mixture of acetic acid and acetic anhydride.

Materials:

-

5-tert-Butyl-1,3-dimethylbenzene

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial acetic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (96%)

-

Sodium thiosulfate

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 5-tert-butyl-1,3-dimethylbenzene (1 equivalent).

-

Add glacial acetic acid and acetic anhydride in a 2:1 ratio by volume to dissolve the starting material.

-

Add iodine (1 equivalent) and periodic acid dihydrate (0.4 equivalents) to the solution.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (approximately 1.5 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Iodine is volatile and harmful if inhaled.

Visualizations

Caption: Synthesis workflow for this compound.

References

Synthesis of 5-tert-butyl-2-iodo-1,3-dimethylbenzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the valuable aromatic intermediate, 5-tert-butyl-2-iodo-1,3-dimethylbenzene. This compound, featuring a sterically hindered and electronically distinct substitution pattern, serves as a crucial building block in the development of novel pharmaceuticals and complex organic molecules. This document provides a comprehensive overview of a reliable synthetic protocol, quantitative data, and a visual representation of the experimental workflow.

Core Synthesis and Characterization

The principal and most direct method for the preparation of this compound is the electrophilic aromatic substitution of 5-tert-butyl-1,3-dimethylbenzene. This reaction typically involves the use of molecular iodine in the presence of a strong oxidizing agent, such as nitric acid, to generate a potent iodinating species.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₇I | [1] |

| Molecular Weight | 288.17 g/mol | [1] |

| Physical State | White to pale yellow crystals or powder | |

| Melting Point | 54-57 °C | [1] |

| Purity | Typically ≥97% after purification | |

| Theoretical Yield | Varies based on scale and conditions | - |

| Reported Yield | High yields (typically >80%) can be achieved |

Experimental Protocol: Iodination of 5-tert-butyl-1,3-dimethylbenzene

This section provides a detailed methodology for the synthesis of this compound via direct iodination.

Materials and Reagents:

-

5-tert-butyl-1,3-dimethylbenzene

-

Iodine (I₂)

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or Methanol (for recrystallization)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-tert-butyl-1,3-dimethylbenzene in a suitable solvent such as glacial acetic acid or an inert organic solvent like dichloromethane.

-

Addition of Iodine: To the stirred solution, add finely ground iodine crystals in portions.

-

Initiation of Iodination: Cool the reaction mixture in an ice bath. Slowly add concentrated nitric acid dropwise from a dropping funnel. The addition should be controlled to maintain a manageable reaction temperature and to avoid excessive fuming.

-

Reaction Progression: After the addition of nitric acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture is then gently heated to reflux. The progress of the reaction can be monitored by the disappearance of the characteristic purple color of iodine.

-

Work-up: Once the reaction is complete (indicated by the color change), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing cold water and ice.

-

Neutralization and Quenching: Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. To remove any unreacted iodine, add a saturated solution of sodium thiosulfate until the yellow/brown color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or diethyl ether. Separate the organic layer.

-

Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

References

An In-depth Technical Guide on the Physical Properties of 5-tert-butyl-2-iodo-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the aromatic organic compound, 5-tert-butyl-2-iodo-1,3-dimethylbenzene. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and materials science, where this compound may serve as a critical intermediate.

Core Physical and Chemical Data

This compound is a polysubstituted benzene derivative. Its structure incorporates a bulky tert-butyl group, two methyl groups, and an iodine atom, which impart specific physical and chemical characteristics relevant to its application in synthesis.

Below is a summary of its key physical properties in a structured format for clarity and comparative analysis.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-tert-Butyl-2,6-dimethyliodobenzene, 5-tert-Butyl-2-iodo-m-xylene | [1] |

| CAS Number | 5122-20-3 | [2] |

| Molecular Formula | C₁₂H₁₇I | [2][3] |

| Molecular Weight | 288.17 g/mol | [2][3] |

| Appearance | White to pale yellow crystals or crystalline powder | [3][4] |

| Melting Point | 53.0 - 63.0 °C | [4] |

| Boiling Point | Estimated based on structurally similar compounds | N/A |

| Density | Estimated based on structurally similar compounds | N/A |

| Solubility | Expected to be soluble in common organic solvents and insoluble in water | N/A |

Experimental Protocols

The determination of key physical properties such as melting and boiling points is fundamental in the characterization of a chemical compound. The following are generalized, standard laboratory protocols for these measurements.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using a melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.

-

Capillary Tube Packing: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more precise measurement, start heating at a slow, controlled rate (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The recorded range is the melting point of the sample.

Boiling Point Determination (Microscale Method)

For small quantities of a liquid, the boiling point can be determined using a microscale technique. Since this compound is a solid at room temperature, this protocol would apply to its molten state or if it were a liquid at standard conditions.

Apparatus:

-

Small test tube (or fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.

-

Capillary Inversion: Place the capillary tube, with its open end down, into the test tube containing the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Data Recording: Stop heating and allow the bath to cool slowly. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the substance.

Synthesis Workflow

The primary synthetic route to this compound is through the direct iodination of its precursor, 5-tert-butyl-1,3-dimethylbenzene. This reaction is a classic example of electrophilic aromatic substitution.

Caption: Synthesis of this compound via electrophilic iodination.

References

- 1. 5-(tert-Butyl)-2-iodo-1,3-dimethylbenzene | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% | CymitQuimica [cymitquimica.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Iodo-1,3-dimethylbenzene 97 608-28-6 [sigmaaldrich.com]

Technical Whitepaper: Solubility Profile of 5-tert-butyl-2-iodo-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-butyl-2-iodo-1,3-dimethylbenzene is a halogenated aromatic hydrocarbon with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. A thorough understanding of its solubility characteristics is fundamental for its use in various research and development applications, including reaction chemistry, formulation, and purification processes. This document provides a summary of the predicted solubility of this compound and outlines a general experimental protocol for the quantitative determination of its solubility.

Predicted Solubility Profile

As an aromatic compound, this compound exhibits a notable degree of hydrophobicity.[1] Based on its molecular structure, which includes a bulky non-polar tert-butyl group, a benzene ring, and a large, polarizable iodine atom, a qualitative prediction of its solubility can be made.[2]

Water Solubility: The presence of the large hydrophobic aromatic ring and alkyl groups suggests that this compound is poorly soluble in water.[1][3] Generally, halogenated aromatic hydrocarbons exhibit low water solubility.[4]

Organic Solvent Solubility: The principle of "like dissolves like" is central to predicting solubility in organic solvents.[3] this compound is expected to be soluble in non-polar or slightly polar organic solvents.[2][3] This is due to the favorable intermolecular forces between the non-polar solute and non-polar solvent molecules.[3]

Quantitative Solubility Data

Currently, there is a lack of publicly available quantitative solubility data for this compound in various solvents. To address this, a generalized experimental protocol for determining solubility is provided below. The following table is intended to be populated with experimental results.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Non-Polar Solvents | |||

| Hexane | |||

| Toluene | |||

| Dichloromethane | |||

| Diethyl Ether | |||

| Polar Aprotic Solvents | |||

| Acetone | |||

| Ethyl Acetate | |||

| Tetrahydrofuran (THF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Polar Protic Solvents | |||

| Methanol | |||

| Ethanol | |||

| Water |

Experimental Protocols

The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound. This method is based on the "excess solid" or equilibrium solubility method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

3. Data Analysis:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Diagram of Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on the Spectral Analysis of 5-tert-butyl-2-iodo-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 5-tert-butyl-2-iodo-1,3-dimethylbenzene, a polysubstituted aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and spectral data of analogous structures. Furthermore, detailed experimental protocols for acquiring such data are provided to guide researchers in their analytical endeavors.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | Singlet | 2H | Ar-H |

| ~ 2.4 | Singlet | 6H | Ar-CH₃ |

| ~ 1.3 | Singlet | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 | Ar-C (C-5, attached to t-butyl) |

| ~ 140 | Ar-C (C-1, C-3, attached to methyl) |

| ~ 128 | Ar-CH (C-4, C-6) |

| ~ 100 | Ar-C (C-2, attached to Iodo) |

| ~ 35 | -C(CH₃)₃ |

| ~ 31 | -C(CH₃)₃ |

| ~ 24 | Ar-CH₃ |

Table 3: Predicted IR Spectral Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960-2870 | Strong | C-H stretch (sp³ C-H of t-butyl and methyl groups) |

| ~ 3100-3000 | Medium | C-H stretch (sp² C-H of aromatic ring) |

| ~ 1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1365 | Strong | C-H bend (t-butyl group) |

| ~ 1050 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 288 | ~ 60 | [M]⁺ (Molecular Ion) |

| 273 | ~ 100 | [M - CH₃]⁺ (Base Peak) |

| 146 | ~ 40 | [M - I - CH₃]⁺ |

| 131 | ~ 30 | [M - I - 2CH₃]⁺ |

| 57 | ~ 50 | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum[1].

-

Instrumentation: Utilize a 500 MHz NMR spectrometer for high-resolution spectra.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Apply a 90° pulse with a relaxation delay of 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom[2][3].

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope[2].

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy (Solid Sample)

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Alternatively, dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate[4].

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

-

Place the sample pellet or plate in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample (typically in the microgram range) into the mass spectrometer via a direct insertion probe. The sample must be volatile enough to be vaporized in the ion source[5].

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization:

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV)[6]. This causes the molecules to ionize and fragment.

-

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak will correspond to the molecular weight of the compound (288.17 g/mol ), and the fragmentation pattern provides structural information[7][8].

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. rroij.com [rroij.com]

An In-depth Technical Guide to Electrophilic Substitution in Substituted Iodobenzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of electrophilic substitution reactions in substituted iodobenzenes. It delves into the core principles governing these reactions, including the directing effects of the iodine substituent and other functionalities on the benzene ring. This document summarizes key quantitative data, details experimental protocols for major electrophilic substitution reactions, and provides visual representations of reaction mechanisms and workflows to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Core Principles: The Duality of the Iodine Substituent

Iodine, like other halogens, exhibits a dual electronic effect in electrophilic aromatic substitution. It is an ortho-, para-directing group, yet it deactivates the aromatic ring towards electrophilic attack. This behavior is a result of the interplay between two opposing electronic influences:

-

Inductive Effect (-I): Due to its electronegativity, iodine withdraws electron density from the benzene ring through the sigma bond. This effect reduces the overall electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. This deactivating nature is a general characteristic of halogens.

-

Resonance Effect (+R): The lone pairs of electrons on the iodine atom can be delocalized into the aromatic pi-system. This resonance donation of electron density preferentially increases the electron density at the ortho and para positions. Consequently, the carbocation intermediates formed by electrophilic attack at these positions are more stabilized.

The resonance effect, while weaker than the inductive effect in terms of overall reactivity, is what dictates the regioselectivity of the reaction, favoring the formation of ortho and para isomers. The balance between these two effects is crucial in determining the reaction rate and the product distribution.

Quantitative Data on Electrophilic Substitution of Substituted Iodobenzenes

The regioselectivity and yield of electrophilic substitution on substituted iodobenzenes are highly dependent on the nature of the electrophile, the other substituent(s) on the ring, and the reaction conditions. The following tables summarize available quantitative data for key electrophilic substitution reactions.

Nitration

The nitration of substituted iodobenzenes typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. The directing effects of both the iodine and the other substituent determine the isomer distribution.

| Substrate | Reaction Conditions | Ortho (%) | Meta (%) | Para (%) | Total Yield (%) | Reference |

| Iodobenzene | HNO₃, H₂SO₄ | 40 | 2 | 58 | - | General textbook data |

| 4-Iodotoluene | HNO₃, H₂SO₄ | 88 (to -CH₃) | - | 12 (to -I) | - | Theoretical calculation |

| 2-Iodotoluene | HNO₃, H₂SO₄ | 45 (to -CH₃) | 5 (to -I) | 50 (to -CH₃) | - | Theoretical calculation |

Halogenation

Halogenation of iodobenzenes introduces another halogen atom onto the aromatic ring. The reaction is typically catalyzed by a Lewis acid.

| Substrate | Reagents | Ortho (%) | Meta (%) | Para (%) | Total Yield (%) | Reference |

| Iodobenzene | Br₂, FeBr₃ | 11 | trace | 89 | - | General textbook data |

| 4-Iodoanisole | Br₂ in Acetic Acid | 90 (to -OCH₃) | - | - | High | Adapted from similar reactions |

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) and is often carried out using fuming sulfuric acid (oleum). The reaction is reversible, which can be a useful feature in organic synthesis.

| Substrate | Reagents | Ortho (%) | Meta (%) | Para (%) | Total Yield (%) | Reference |

| Iodobenzene | SO₃, liquid SO₂ | 1.40 | 0.34 | 98.26 | - | [1] |

| 2-Iodotoluene | 98.4% H₂SO₄ | - | - | Major product at C5 | - | [2] |

| 4-Iodotoluene | 98.4% H₂SO₄ | Major product at C2 | - | - | - | [2] |

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group onto the iodinated ring. The reaction is catalyzed by a Lewis acid, typically aluminum chloride.

| Substrate | Acylating Agent | Solvent | Product(s) | Yield (%) | Reference |

| Iodobenzene | Acetyl Chloride | Carbon Disulfide | 4-Iodoacetophenone | Good | [3] |

| Iodobenzene | Benzoyl Chloride | Carbon Disulfide | 4-Iodobenzophenone | Good | [3] |

| o-Iodotoluene | Acetyl Chloride | - | 3-Iodo-4-methylacetophenone & 4-Iodo-3-methylacetophenone | - | [3] |

| m-Iodotoluene | Acetyl Chloride | - | 4-Iodo-2-methylacetophenone > 2-Iodo-4-methylacetophenone | - | [3] |

| p-Iodotoluene | Acetyl Chloride | - | 3-Iodo-6-methylacetophenone | Very low | [3] |

Experimental Protocols

This section provides detailed methodologies for key electrophilic substitution reactions on substituted iodobenzenes.

Nitration of 4-Iodotoluene

Objective: To synthesize nitro-4-iodotoluene isomers.

Materials:

-

4-Iodotoluene

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 10.9 g (0.05 mol) of 4-iodotoluene and 20 mL of dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 15 mL of concentrated sulfuric acid with constant stirring.

-

Prepare the nitrating mixture by cautiously adding 4.0 mL (0.09 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the stirred solution of 4-iodotoluene over a period of 30 minutes, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

-

Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Analyze the product mixture by gas chromatography (GC) or nuclear magnetic resonance (NMR) to determine the isomer distribution.

Bromination of 4-Iodoanisole

Objective: To synthesize 2-bromo-4-iodoanisole.

Materials:

-

4-Iodoanisole

-

Bromine

-

Glacial Acetic Acid

-

Sodium Thiosulfate solution (10%)

-

Sodium Bicarbonate solution (5%)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 11.7 g (0.05 mol) of 4-iodoanisole in 50 mL of glacial acetic acid in a round-bottom flask fitted with a dropping funnel and a magnetic stirrer.

-

In the dropping funnel, place a solution of 8.0 g (0.05 mol) of bromine in 10 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred solution of 4-iodoanisole at room temperature over a period of 30 minutes.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into 200 mL of water and extract with 3 x 50 mL of diethyl ether.

-

Combine the organic extracts and wash with 50 mL of 10% sodium thiosulfate solution to remove excess bromine, followed by 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by recrystallization or column chromatography.

Sulfonation of Iodobenzene

Objective: To synthesize iodobenzenesulfonic acid isomers.

Materials:

-

Iodobenzene

-

Fuming Sulfuric Acid (20% SO₃)

-

Sodium Chloride

-

Ice bath

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 20.4 g (0.1 mol) of iodobenzene.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 30 mL of fuming sulfuric acid (20% SO₃) from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto 150 g of crushed ice with vigorous stirring.

-

Add solid sodium chloride to the aqueous solution until saturation to precipitate the sodium salt of the sulfonic acid.

-

Collect the precipitate by vacuum filtration and wash it with a saturated sodium chloride solution.

-

The product can be further purified by recrystallization from water.

Friedel-Crafts Acylation of Iodobenzene

Objective: To synthesize 4-iodoacetophenone.

Materials:

-

Iodobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Carbon Disulfide (CS₂) (Caution: Highly flammable and toxic)

-

Hydrochloric Acid (10%)

-

Diethyl Ether

-

Anhydrous Calcium Chloride

Procedure:

-

Set up a three-necked flask with a reflux condenser (with a calcium chloride drying tube), a mechanical stirrer, and a dropping funnel.

-

In the flask, suspend 20.0 g (0.15 mol) of anhydrous aluminum chloride in 50 mL of dry carbon disulfide.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 10.2 g (0.05 mol) of iodobenzene and 4.3 g (0.055 mol) of acetyl chloride in 20 mL of carbon disulfide from the dropping funnel over 30 minutes.

-

After the addition, stir the mixture at room temperature for 2 hours, and then heat under reflux for 1 hour.

-

Cool the reaction mixture and carefully pour it onto a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with water, 10% sodium bicarbonate solution, and brine.

-

Dry the organic solution over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

Purify the resulting 4-iodoacetophenone by recrystallization or vacuum distillation.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms and workflows can aid in understanding the complex interactions during electrophilic substitution reactions.

General Mechanism of Electrophilic Aromatic Substitution

The following diagram illustrates the general two-step mechanism for electrophilic aromatic substitution on a substituted iodobenzene.

Caption: General mechanism of electrophilic aromatic substitution.

Directing Effects of Iodine and an Activating Group

This diagram shows the logical relationship of how an activating group (e.g., -OCH₃) and iodine direct an incoming electrophile to specific positions.

Caption: Directing effects in iodoanisole.

Experimental Workflow for Nitration

The following workflow diagram outlines the key steps in a typical nitration experiment.

Caption: Experimental workflow for nitration.

Conclusion

The electrophilic substitution of substituted iodobenzenes is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide array of functional groups onto this important structural motif. A thorough understanding of the interplay between the inductive and resonance effects of the iodine atom and other substituents is paramount for predicting and controlling the regiochemical outcome of these reactions. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the rational design and execution of synthetic strategies for the development of novel molecules with applications in pharmaceuticals and materials science. Further research into the partial rate factors for a broader range of substituted iodobenzenes would provide even greater predictive power for these versatile reactions.

References

steric hindrance effects of tert-butyl group in aromatic compounds

An In-depth Technical Guide to the Steric Hindrance Effects of the Tert-Butyl Group in Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl group, -C(CH₃)₃, is a cornerstone of physical organic chemistry and a vital tool in medicinal chemistry, primarily due to its profound steric influence. Its three methyl groups, projecting from a central quaternary carbon, create a bulky, conformationally rigid, and non-polar domain. This guide provides a detailed exploration of the steric effects of the tert-butyl group when attached to aromatic systems, focusing on its impact on reaction dynamics, molecular structure, and its application in drug design.

Impact on Reaction Rates and Selectivity

The steric bulk of the tert-butyl group dramatically governs the outcomes of reactions involving aromatic compounds, influencing both the speed of the reaction and the regiochemical placement of incoming substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the tert-butyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect.[1] The sp³ hybridized central carbon of the tert-butyl group donates electron density to the sp² hybridized carbon of the aromatic ring, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction.[2]

However, the most significant effect is steric hindrance at the positions adjacent (ortho) to the tert-butyl group. This steric impediment makes the para position the overwhelmingly favored site of substitution.[1][3] For instance, the nitration of toluene, which has a much smaller methyl group, yields a significant amount of the ortho product. In contrast, the nitration of tert-butylbenzene results in a drastic reduction of the ortho isomer in favor of the para isomer.[3][4]

Table 1: Product Distribution in the Nitration of Toluene vs. Tert-Butylbenzene

| Substrate | % Ortho | % Meta | % Para | Reference |

| Toluene | 58.5% | 4.5% | 37.0% | [3][4] |

| Tert-Butylbenzene | 12-16% | 8-8.5% | 75-79.5% | [2][3][4] |

This preference for the para position is a direct consequence of the steric clash between the bulky tert-butyl group and the incoming electrophile, as well as the associated reagents, at the ortho position.

Caption: Steric hindrance at the ortho vs. para position in EAS.

Nucleophilic Substitution Reactions

While not occurring directly on the aromatic ring itself, the behavior of benzylic systems substituted with tert-butyl groups further illustrates its steric impact. For Sₙ2 reactions, which require a backside attack on the carbon bearing the leaving group, the presence of a tert-butyl group on the ring, especially at the ortho position, can significantly retard the reaction rate due to steric hindrance.[1]

Conversely, for Sₙ1 reactions that proceed through a carbocation intermediate, a para-tert-butyl group can stabilize the benzylic carbocation through its inductive electron-donating effect and hyperconjugation, thereby increasing the reaction rate.[1][5] Studies on the solvolysis of substituted benzyl chlorides have shown that para and meta tert-butyl groups influence the rate in a manner consistent with an Sₙ1-type mechanism.[5] Unexpectedly high reactivity has been observed for some highly hindered compounds like 2,4,6-tri-t-butylbenzyl chloride, which is attributed to steric acceleration.[5][6]

Experimental Protocols

A standard method for introducing a tert-butyl group onto an aromatic ring is the Friedel-Crafts alkylation.

Synthesis of p-Di-t-butylbenzene via Friedel-Crafts Alkylation

This procedure details the alkylation of t-butylbenzene with t-butyl chloride, catalyzed by aluminum chloride. The steric hindrance from the first tert-butyl group directs the second alkylation primarily to the para position and limits overalkylation.[7]

Materials:

-

t-Butyl chloride (1.0 mL)

-

t-Butylbenzene (0.5 mL)

-

Anhydrous aluminum chloride (AlCl₃) (0.05 g)

-

5 mL conical vial with spin vane

-

Ice bath

-

Diethyl ether

-

Ice-cold water

-

Anhydrous drying agent (e.g., Na₂SO₄)

Procedure:

-

Reaction Setup: In a 5 mL conical vial containing a spin vane, combine 1.0 mL of t-butyl chloride and 0.5 mL of t-butylbenzene. Cool the mixture in an ice bath while stirring.[7]

-

Catalyst Addition: Weigh 0.05 g of anhydrous AlCl₃ quickly to minimize exposure to air moisture. Add the AlCl₃ to the chilled reaction mixture in three portions. After each addition, cap the vial and stir for 5 minutes.[7]

-

Reaction Progression: After the final addition of AlCl₃, remove the vial from the ice bath and allow it to warm to room temperature while continuing to stir.[7]

-

Workup: Quench the reaction by carefully adding 1 mL of ice-cold water, followed by 2 mL of diethyl ether. Gently swirl and separate the ether layer.[7]

-

Extraction: Extract the aqueous layer twice more with 1 mL portions of diethyl ether.[7]

-

Drying and Isolation: Combine the ether layers and dry them over an anhydrous drying agent. Filter the solution and evaporate the solvent to yield the crude product. The product can be further purified by recrystallization.[7]

Caption: Experimental workflow for Friedel-Crafts alkylation.

Structural and Conformational Effects

The steric bulk of the tert-butyl group can induce significant changes in the geometry and conformational dynamics of aromatic molecules.

Rotational Barriers

The rotation of the tert-butyl group around the C-C bond connecting it to the aromatic ring is not free and has a measurable energy barrier. This barrier arises from both intramolecular and intermolecular interactions (crystal packing).[8] Computational studies using density functional theory (DFT) and experimental data from solid-state NMR have been employed to investigate these rotational barriers in various tert-butylated aromatic compounds, such as 2,7-di-t-butylpyrene and 1,4-di-t-butylbenzene.[8] The rotation of the individual methyl groups within the tert-butyl substituent also has its own, typically lower, energy barrier.[8]

Spectroscopic Properties

The tert-butyl group gives rise to characteristic signals in NMR spectroscopy.

-

¹H NMR: Due to the free rotation of the methyl groups, the nine protons of a tert-butyl group are chemically equivalent. They appear as a sharp singlet in the ¹H NMR spectrum, integrating to 9 protons. This signal is typically found in the upfield region, around 1.3 ppm for tert-butylbenzene, but can vary between 0.5 and 2.0 ppm depending on the electronic environment.[9][10]

-

¹³C NMR: The ¹³C NMR spectrum shows two characteristic signals: one for the three equivalent methyl carbons (around 31 ppm) and one for the quaternary carbon (around 34 ppm for tert-butylbenzene).[11]

Table 2: Characteristic NMR Chemical Shifts for the Tert-Butyl Group

| Nucleus | Group | Typical Chemical Shift (ppm) | Multiplicity | Reference |

| ¹H | -C(CH ₃)₃ | 0.5 - 2.0 | Singlet | [9] |

| ¹³C | -C (CH₃)₃ | ~34 | Singlet (Quaternary) | [11] |

| ¹³C | -C(C H₃)₃ | ~31 | Quartet (in ¹H-coupled) | [11] |

Applications in Drug Development and Research

The well-defined steric properties of the tert-butyl group are strategically exploited in medicinal chemistry and materials science.

Metabolic Shielding

A primary application is to enhance the metabolic stability of drug candidates. By placing a bulky tert-butyl group near a metabolically labile site (a position on the molecule susceptible to enzymatic degradation), it can act as a "steric shield," physically blocking the approach of metabolic enzymes. This protection can significantly increase the drug's in vivo half-life and bioavailability.[1]

Caption: Steric shielding by a tert-butyl group to prevent metabolism.

Modulating Receptor Selectivity and Conformation

The size and shape of the tert-butyl group can be used to control how a molecule fits into a biological target, such as a receptor binding pocket or an enzyme's active site. This can be used to:

-

Achieve Receptor Selectivity: A bulky group may allow a drug to bind to one receptor subtype while preventing it from binding to another, closely related subtype that has a smaller binding pocket.[1]

-

Control Molecular Conformation: The tert-butyl group's large size can lock a molecule into a specific, biologically active conformation, preventing rotation around single bonds that might lead to inactive conformations. Its high A-value (a measure of steric bulk) is a testament to its ability to dominate conformational equilibria.[1]

-

Prevent Undesired Aggregation: In materials science and molecular electronics, bulky tert-butyl groups can be used to prevent the undesirable parallel stacking or aggregation of molecules, ensuring that single-molecule properties are observed.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. cerritos.edu [cerritos.edu]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. Steric and Conformational Effects in Molecular Junctions - PMC [pmc.ncbi.nlm.nih.gov]

commercial availability of 5-tert-butyl-2-iodo-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and synthesis of 5-tert-butyl-2-iodo-1,3-dimethylbenzene, a key intermediate in various organic syntheses.

Commercial Availability

This compound is readily available from several chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered in purities of 97% or higher.

| Supplier | Product Name | Purity | CAS Number |

| Thermo Fisher Scientific (Alfa Aesar) | This compound | 97% | 5122-20-3 |

| Santa Cruz Biotechnology | This compound | - | 5122-20-3 |

| Smolecule | This compound | - | 5122-20-3 |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing and executing chemical reactions and for the proper handling and storage of the compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₇I |

| Molecular Weight | 288.17 g/mol |

| CAS Number | 5122-20-3 |

| Appearance | White to pale yellow solid |

| Melting Point | 53-57 °C |

| Boiling Point | 283.4 °C at 760 mmHg |

| Density | 1.357 g/cm³ |

| Refractive Index | 1.572 |

| Solubility | Insoluble in water, soluble in organic solvents. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the direct iodination of 1-tert-butyl-3,5-dimethylbenzene. This electrophilic aromatic substitution reaction is typically carried out using molecular iodine in the presence of an oxidizing agent.

Experimental Protocol: Iodination of 1-tert-Butyl-3,5-dimethylbenzene

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

1-tert-butyl-3,5-dimethylbenzene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1-tert-butyl-3,5-dimethylbenzene in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add iodine and the chosen oxidizing agent (e.g., periodic acid). A catalytic amount of concentrated sulfuric acid is often added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane.

-

Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

-

Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

safety and handling of 5-tert-butyl-2-iodo-1,3-dimethylbenzene

An In-depth Technical Guide on the Safety and Handling of 5-tert-butyl-2-iodo-1,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound (CAS No. 5122-20-3), focusing on its safe handling, chemical properties, and synthesis. This aryl iodide is a valuable synthetic intermediate, particularly in the development of sterically hindered molecules for pharmaceutical and material science applications.[1] Its unique structure, featuring a bulky tert-butyl group and an iodine atom, makes it a useful precursor for a variety of chemical transformations.[1]

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Key physical and chemical data are summarized below for quick reference.

| Property | Value | References |

| CAS Number | 5122-20-3 | [2][3][4] |

| Molecular Formula | C₁₂H₁₇I | [2][3][4] |

| Molecular Weight | 288.17 g/mol | [2][3][4] |

| Appearance | White to pale yellow crystals or powder | [3] |

| Melting Point | 54 - 57 °C | [1] |

| Purity | ≥97% (typical) | [3] |

| Synonyms | 4-tert-Butyl-2,6-dimethyliodobenzene, 5-tert-Butyl-2-iodo-m-xylene | [2] |

Safety and Hazard Information

According to the Safety Data Sheet (SDS), this chemical is considered hazardous and requires careful handling.[5] The GHS classification highlights risks of skin, eye, and respiratory irritation.[5]

| GHS Classification | Hazard Class and Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Source: Thermo Fisher Scientific SDS[5]

First Aid Measures

Emergency procedures in case of exposure are critical for laboratory safety. The following table outlines the recommended first aid measures.

| Exposure Route | First Aid Instructions |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[5] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[5] |

Source: Thermo Fisher Scientific SDS[5]

Personal Protective Equipment (PPE) and Handling

To minimize risk, proper personal protective equipment must be worn and safe handling practices followed.

-

Engineering Controls : Use only outdoors or in a well-ventilated area, such as a fume hood.[5]

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.[5]

-

Skin and Body Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[5]

-

Respiratory Protection : When dusts are generated, use a NIOSH/MSHA approved respirator.[5]

-

Hygiene Measures : Wash hands and face thoroughly after handling.[5]

Storage and Stability

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[5]

-

Stability : The compound is stable under normal conditions.[5]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[5]

Caption: Logical workflow for the safe handling of this compound.